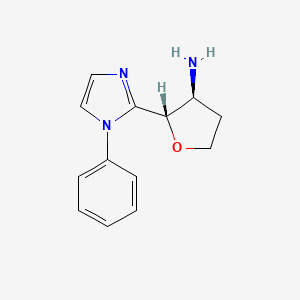
(2S,3S)-2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine is a chiral compound featuring an oxolane ring substituted with a phenyl-imidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols or epoxides.
Introduction of the Imidazole Moiety: The imidazole ring can be introduced via condensation reactions involving aldehydes and amines.
Chiral Resolution: The chiral centers can be resolved using chiral catalysts or by employing enantioselective synthesis techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of oxirane derivatives.
Reduction: Reduction reactions can be used to modify the imidazole ring, potentially converting it to an imidazoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxirane Derivatives: Formed from oxidation of the oxolane ring.
Imidazoline Derivatives: Formed from reduction of the imidazole ring.
Substituted Phenyl Derivatives: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in asymmetric catalysis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its imidazole moiety.
Receptor Binding: It can interact with biological receptors, potentially modulating their activity.
Medicine
Drug Development: The compound can be explored as a lead compound for the development of new pharmaceuticals.
Antimicrobial Activity: It may exhibit antimicrobial properties due to the presence of the imidazole ring.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Sensors: It can be incorporated into sensors for the detection of various analytes.
Mécanisme D'action
The mechanism of action of (2S,3S)-2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can bind to receptors, modulating their signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S)-2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine: Unique due to its specific substitution pattern and chiral centers.
(2S,3S)-2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-ol: Similar structure but with a hydroxyl group instead of an amine.
(2S,3S)-2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-carboxylic acid: Similar structure but with a carboxylic acid group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H15N3O |
|---|---|
Poids moléculaire |
229.28 g/mol |
Nom IUPAC |
(2S,3S)-2-(1-phenylimidazol-2-yl)oxolan-3-amine |
InChI |
InChI=1S/C13H15N3O/c14-11-6-9-17-12(11)13-15-7-8-16(13)10-4-2-1-3-5-10/h1-5,7-8,11-12H,6,9,14H2/t11-,12-/m0/s1 |
Clé InChI |
OWAHJAFDTMVXCV-RYUDHWBXSA-N |
SMILES isomérique |
C1CO[C@@H]([C@H]1N)C2=NC=CN2C3=CC=CC=C3 |
SMILES canonique |
C1COC(C1N)C2=NC=CN2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B13223649.png)
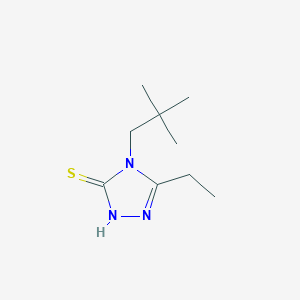
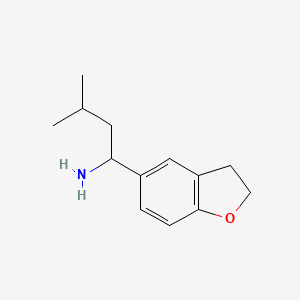
![3-[5-(Trifluoromethyl)pyrrolidin-2-yl]propanoic acid](/img/structure/B13223667.png)
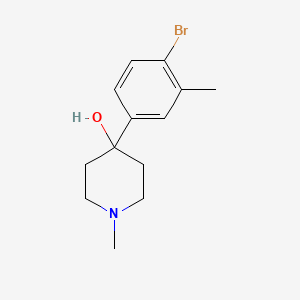
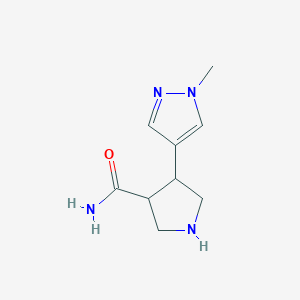
amine](/img/structure/B13223675.png)
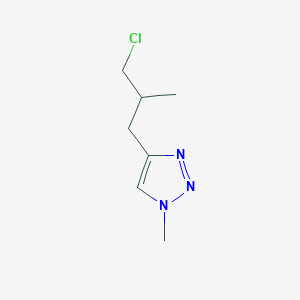
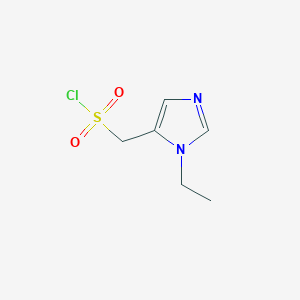
![4-Amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid](/img/structure/B13223688.png)
![8-[4-(Propan-2-yl)phenyl]-6-azaspiro[3.4]octan-5-one](/img/structure/B13223695.png)
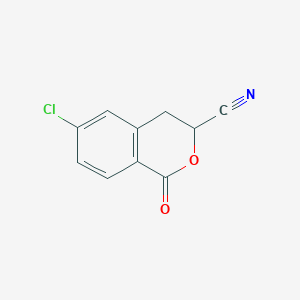
![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxy-1lambda6-thiane-1,1-dione](/img/structure/B13223706.png)
![(1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene](/img/structure/B13223722.png)
